Tetrahydrodehydrodiconiferyl alcohol

Description

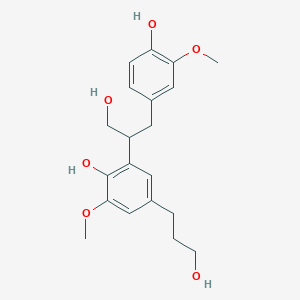

Structure

3D Structure

Properties

IUPAC Name |

2-[1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-(3-hydroxypropyl)-6-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-25-18-10-14(5-6-17(18)23)8-15(12-22)16-9-13(4-3-7-21)11-19(26-2)20(16)24/h5-6,9-11,15,21-24H,3-4,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGXBVBJDIWUBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C(CC2=CC(=C(C=C2)O)OC)CO)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Tetrahydrodehydrodiconiferyl alcohol?

For researchers, scientists, and professionals in drug development, understanding the chemical intricacies and biological relevance of natural compounds is paramount. Tetrahydrodehydrodiconiferyl alcohol, a lignan (B3055560) of interest, is presented here in a detailed technical overview, encompassing its chemical structure, physicochemical properties, and biosynthetic context.

Chemical Structure and Identification

This compound (TDDC) is a phenylpropanoid derivative belonging to the lignan class of natural products. Its chemical identity is established by the Chemical Abstracts Service (CAS) number 5234-70-8 . The molecular formula of this compound is C₂₀H₂₆O₆, and it has a molecular weight of 362.42 g/mol .[1]

The core structure of this compound is a dihydrobenzofuran ring system. It is biochemically derived from the reduction of dihydrodehydrodiconiferyl alcohol.[2] This reduction saturates a propenyl side chain to a propyl group. The IUPAC name for the closely related (7S,8R)-Dihydrodehydrodiconiferyl Alcohol is 4-[(2S,3R)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol.[3] Based on this, the structure of this compound consists of a central dihydrobenzofuran moiety with methoxy (B1213986) and hydroxy substitutions.

Physicochemical Properties

Quantitative data for this compound is limited, with some properties being predicted through computational models. A summary of available data is presented below for reference.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₆ | PubChem |

| Molecular Weight | 362.42 g/mol | ChemicalBook[1] |

| Boiling Point | 573.7 ± 50.0 °C (Predicted) | ChemicalBook[1] |

| CAS Number | 5234-70-8 | ChemicalBook[1], MedChemExpress[4][5] |

Biosynthesis and Experimental Protocols

This compound is a downstream product in the biosynthetic pathway of lignans (B1203133). This pathway originates from the dimerization of coniferyl alcohol.

Biosynthetic Pathway

The formation of this compound can be conceptualized in the following sequence:

-

Dimerization of Coniferyl Alcohol: Two molecules of coniferyl alcohol undergo oxidative coupling to form dehydrodiconiferyl alcohol.

-

Reduction to Dihydrodehydrodiconiferyl Alcohol: The propenyl side chain of dehydrodiconiferyl alcohol is reduced to a propyl group, yielding dihydrodehydrodiconiferyl alcohol.

-

Formation of this compound: Further reduction, catalyzed by enzymes such as phenylcoumaran benzylic ether reductase, leads to the formation of this compound.[2]

Experimental Synthesis Protocol

Step 1: Synthesis of Dihydrodehydrodiconiferyl Alcohol

A multi-step synthesis for (rac)-trans-dihydrodehydrodiconiferyl alcohol has been reported, starting from commercially available materials and involving key steps such as C-H insertion catalyzed by a Rhodium(II) complex.[6][7] For a detailed protocol, researchers are directed to the primary literature.[6]

Step 2: Reduction of Dihydrodehydrodiconiferyl Alcohol to this compound (Proposed)

-

Materials: Dihydrodehydrodiconiferyl alcohol, a suitable reducing agent (e.g., H₂ over Palladium on carbon), and an appropriate solvent (e.g., ethanol (B145695) or ethyl acetate).

-

Procedure:

-

Dissolve dihydrodehydrodiconiferyl alcohol in the chosen solvent in a reaction vessel.

-

Add a catalytic amount of the reducing agent (e.g., 5-10 mol% Pd/C).

-

Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and then introduce hydrogen gas (typically at atmospheric pressure or slightly above).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting crude product, this compound, using column chromatography on silica (B1680970) gel.

-

Biological Activity and Potential Applications

While the biological activities of precursor molecules like dehydrodiconiferyl alcohol (DHCA) and dihydrodehydrodiconiferyl alcohol are more extensively studied, the specific bioactivity of this compound is an area of ongoing research.

DHCA, isolated from Cucurbita moschata, has demonstrated anti-adipogenic and anti-lipogenic effects in 3T3-L1 cells and primary mouse embryonic fibroblasts, suggesting potential applications in anti-obesity therapeutics.[8] Related lignans have also been reported to possess anti-inflammatory and antitumor properties.[9][10] The structural modifications in this compound compared to its precursors may lead to altered biological activities, warranting further investigation into its pharmacological potential. The involvement of reductases in its formation in woody tissues also suggests a role in plant physiology, possibly related to heartwood formation.[2]

Logical Workflow for Investigating this compound

For researchers aiming to explore the therapeutic potential of this compound, a structured investigative workflow is essential.

References

- 1. This compound CAS#: 5234-70-8 [m.chemicalbook.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. (7S,8R)-Dihydrodehydrodiconiferyl Alcohol | C20H24O6 | CID 384679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dehydrodiconiferyl Alcohol Isolated from Cucurbita moschata Shows Anti-adipogenic and Anti-lipogenic Effects in 3T3-L1 Cells and Primary Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (-)-Dehydrodiconiferyl alcohol | CAS#:155836-29-6 | Chemsrc [chemsrc.com]

- 10. researchgate.net [researchgate.net]

The Biosynthesis of Tetrahydrodehydrodiconiferyl Alcohol: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the biosynthesis of tetrahydrodehydrodiconiferyl alcohol in plants. This lignan (B3055560), of interest for its potential pharmacological activities, is synthesized through a multi-step enzymatic pathway originating from the general phenylpropanoid pathway. This document details the enzymatic reactions, key intermediates, and regulatory aspects of this pathway. Furthermore, it provides structured tables of relevant quantitative data, detailed experimental protocols for key analytical techniques, and visual diagrams of the metabolic and experimental workflows to facilitate a comprehensive understanding for researchers in the fields of plant biochemistry, natural product chemistry, and drug development.

Introduction

This compound is a lignan, a class of phenylpropanoid dimers, found in various plant species. Lignans (B1203133) are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The biosynthetic pathway to this compound is a branch of the well-characterized phenylpropanoid pathway, which is responsible for the synthesis of a wide array of secondary metabolites in plants, including lignin, flavonoids, and stilbenes. Understanding the intricacies of this pathway is crucial for the potential biotechnological production of this and related compounds for therapeutic applications.

This guide will first elucidate the upstream pathway leading to the synthesis of the monomeric precursor, coniferyl alcohol. Subsequently, the dimerization of coniferyl alcohol to form dehydrodiconiferyl alcohol will be described, followed by the final reduction step to yield this compound.

The Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of Coniferyl Alcohol: This stage involves the core reactions of the phenylpropanoid pathway.

-

Dimerization of Coniferyl Alcohol: Two molecules of coniferyl alcohol are coupled to form dehydrodiconiferyl alcohol.

-

Reduction of Dehydrodiconiferyl Alcohol: The final step involves the reduction of a double bond in dehydrodiconiferyl alcohol to yield the tetrahydro- form.

A detailed schematic of the overall pathway is presented below.

Synthesis of Coniferyl Alcohol

The synthesis of coniferyl alcohol begins with the amino acid L-phenylalanine and proceeds through the following enzymatic steps:

-

Phenylalanine ammonia-lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to yield cinnamic acid. This is the committed step of the phenylpropanoid pathway.

-

Cinnamate-4-hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid.

-

4-Coumarate-CoA ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

p-Coumaroyl shikimate 3'-hydroxylase (C3'H): This enzyme hydroxylates the 3-position of the aromatic ring of p-coumaroyl shikimate or quinate.

-

Caffeoyl-CoA O-methyltransferase (CCoAOMT): CCoAOMT methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

-

Cinnamoyl-CoA reductase (CCR): CCR reduces feruloyl-CoA to coniferaldehyde.

-

Cinnamyl alcohol dehydrogenase (CAD): The final step in coniferyl alcohol synthesis is the reduction of coniferaldehyde by CAD.

Dimerization of Coniferyl Alcohol to Dehydrodiconiferyl Alcohol

The formation of dehydrodiconiferyl alcohol occurs through the oxidative coupling of two molecules of coniferyl alcohol. This reaction is catalyzed by peroxidases, which generate coniferyl alcohol radicals. The subsequent coupling of these radicals can lead to various lignan structures. The stereospecific formation of dehydrodiconiferyl alcohol is often guided by dirigent proteins, which bind the radicals and orient them for a specific coupling outcome, leading to the formation of the phenylcoumaran (β-5') linkage characteristic of dehydrodiconiferyl alcohol.[1]

Reduction to this compound

The final step in the biosynthesis is the reduction of the double bond in the propenyl side chain of dehydrodiconiferyl alcohol. This reaction is catalyzed by Phenylcoumaran benzylic ether reductase (PCBER) .[2][3] This enzyme utilizes NADPH as a reductant to produce this compound.

Quantitative Data

Quantitative data for the enzymes and metabolites in the this compound biosynthetic pathway are crucial for understanding the pathway's flux and regulation. The following tables summarize available data.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Plant Source | Reference |

| Phenylalanine Ammonia-lyase (PAL) | L-Phenylalanine | 270 µM | - | Potato | |

| Cinnamate-4-hydroxylase (C4H) | Cinnamic Acid | 10 µM | - | Pea | |

| 4-Coumarate-CoA ligase (4CL) | p-Coumaric Acid | 130 µM | - | Soybean | |

| Cinnamoyl-CoA reductase (CCR) | Feruloyl-CoA | 6.5 µM | - | Eucalyptus gunnii | |

| Cinnamyl alcohol dehydrogenase (CAD) | Coniferaldehyde | 60 µM | - | Soybean | |

| Peroxidase | Coniferyl Alcohol | 0.25 mM | - | Horseradish | |

| Phenylcoumaran benzylic ether reductase (PCBER) | Dehydrodiconiferyl Alcohol | Higher affinity than for dihydrodehydrodiconiferyl alcohol | - | Pinus taeda |

Table 2: Metabolite Concentrations

| Metabolite | Plant Tissue | Concentration | Plant Species | Reference |

| Dehydrodiconiferyl alcohol glucoside | Cell suspension cultures | up to 47.7 mg/g DW | Linum usitatissimum | |

| Dehydrodiconiferyl alcohol glucoside | Adventitious root culture | 21.6 mg/g DW | Linum usitatissimum |

Note: Data on the concentration of the free aglycones and the final product, this compound, are scarce in the literature, with most studies focusing on the glycosylated forms.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Extraction of Lignans from Plant Material

This protocol provides a general procedure for the extraction of lignans, which can be adapted for the specific quantification of this compound.

Materials:

-

Dried and ground plant tissue

-

80% Methanol

-

Ethyl acetate

-

Deionized water

-

Sodium sulfate (B86663) (anhydrous)

-

Sonicator

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Weigh a known amount of finely ground, dried plant material.

-

Add 80% methanol (e.g., 10 mL per 1 g of tissue) and sonicate for 30 minutes.

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Carefully collect the supernatant. Repeat the extraction of the pellet twice more and pool the supernatants.

-

Evaporate the methanol from the pooled supernatant using a rotary evaporator.

-

Resuspend the remaining aqueous solution in a known volume of deionized water.

-

Perform a liquid-liquid partition by adding an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.

-

Collect the upper ethyl acetate layer (containing aglycone lignans). Repeat the partitioning of the aqueous layer twice more.

-

Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate to dryness.

-

Resuspend the final extract in a known volume of methanol for subsequent analysis.

Peroxidase Enzyme Assay

This assay measures the activity of peroxidases involved in the dimerization of coniferyl alcohol.

Materials:

-

Plant protein extract

-

Phosphate (B84403) buffer (50 mM, pH 6.5)

-

Coniferyl alcohol solution (in methanol)

-

Hydrogen peroxide (H₂O₂) solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and coniferyl alcohol in a cuvette.

-

Add the plant protein extract to the cuvette and mix.

-

Initiate the reaction by adding a small volume of H₂O₂ solution.

-

Immediately monitor the increase in absorbance at a specific wavelength (e.g., 260 nm) over time, which corresponds to the formation of dehydrodiconiferyl alcohol and other dimers.

-

The initial rate of the reaction is used to calculate the enzyme activity.

Phenylcoumaran Benzylic Ether Reductase (PCBER) Enzyme Assay

This protocol is adapted from studies on PCBER activity and can be used to determine the kinetic parameters of the enzyme with dehydrodiconiferyl alcohol.[2]

Materials:

-

Purified recombinant PCBER or a plant protein extract containing PCBER activity.

-

Tris-HCl buffer (e.g., 100 mM, pH 7.5)

-

Dehydrodiconiferyl alcohol (substrate)

-

NADPH (cofactor)

-

Methanol or other suitable organic solvent to stop the reaction.

-

HPLC or LC-MS system for product quantification.

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, a known concentration of dehydrodiconiferyl alcohol, and NADPH.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C).

-

Initiate the reaction by adding the enzyme solution.

-

Incubate the reaction for a specific period during which the reaction rate is linear.

-

Stop the reaction by adding a quenching agent, such as an acidic solution or an organic solvent like methanol.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS to quantify the amount of this compound produced.

-

Enzyme activity can be calculated from the rate of product formation. For kinetic analysis, the assay should be repeated with varying substrate concentrations.

HPLC Analysis of Lignans

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of lignans.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of two solvents is typically used. For example:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient: A linear gradient from a low to a high percentage of Solvent B over a period of 30-60 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where lignans absorb, typically around 280 nm. For higher specificity and sensitivity, a mass spectrometer (LC-MS) can be used.

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of authentic standards of known concentrations.

Conclusion

The biosynthesis of this compound is a complex yet well-defined pathway that originates from the central phenylpropanoid metabolism in plants. This guide has outlined the key enzymatic steps, from the initial conversion of phenylalanine to the final reduction of dehydrodiconiferyl alcohol. The provided quantitative data, though not exhaustive, offers a basis for further investigation into the pathway's kinetics and regulation. The detailed experimental protocols serve as a starting point for researchers aiming to isolate, identify, and quantify the metabolites and to characterize the enzymes involved in this pathway. A deeper understanding of this biosynthetic route holds significant promise for the metabolic engineering of plants to produce valuable lignans for pharmaceutical and nutraceutical applications.

References

- 1. Phenylcoumaran Benzylic Ether Reductase Prevents Accumulation of Compounds Formed under Oxidative Conditions in Poplar Xylem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylcoumaran benzylic ether reductase prevents accumulation of compounds formed under oxidative conditions in poplar xylem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Physical and chemical properties of Tetrahydrodehydrodiconiferyl alcohol.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrodehydrodiconiferyl alcohol is a lignan (B3055560), a class of naturally occurring polyphenols found in plants. Lignans (B1203133) have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis and isolation, and the known biological activities and associated signaling pathways of this compound and its closely related precursors. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available for related compounds, certain properties for this compound are predicted values.

| Property | Value | Source |

| IUPAC Name | 2-[(2S)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-(3-hydroxypropyl)-6-methoxyphenol | --INVALID-LINK-- |

| CAS Number | 5234-70-8 | --INVALID-LINK-- |

| Molecular Formula | C20H26O6 | --INVALID-LINK-- |

| Molecular Weight | 362.42 g/mol | --INVALID-LINK-- |

| Predicted Boiling Point | 573.7 ± 50.0 °C | --INVALID-LINK-- |

| Predicted Density | 1.252 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Predicted pKa | 10.01 ± 0.50 | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | --INVALID-LINK-- (for the related Dihydrodehydrodiconiferyl alcohol) |

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, the characteristic spectral features of related lignans can provide an indication of the expected signals.

-

¹H and ¹³C NMR: The NMR spectra of lignans are complex due to the number of aromatic and aliphatic protons and carbons. The ¹H NMR spectrum is expected to show signals in the aromatic region (δ 6.0-7.0 ppm), methoxy (B1213986) group region (δ 3.8-4.0 ppm), and aliphatic region corresponding to the propyl and propanol (B110389) side chains. The ¹³C NMR spectrum will show characteristic signals for aromatic carbons, methoxy carbons, and aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration.[1][2] Other expected peaks include C-H stretching vibrations of aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum of an alcohol often shows a weak or absent molecular ion peak.[3] Common fragmentation patterns include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom).[4]

Experimental Protocols

Synthesis of this compound

Workflow for the Synthesis of this compound:

Figure 1. Synthetic pathway to this compound.

Step 1: Synthesis of Dihydrodehydrodiconiferyl Alcohol

A concise synthesis of (rac)-trans-dihydrodehydrodiconiferyl alcohol has been reported, which can serve as the starting material.[5] The biosynthesis of dihydrodehydrodiconiferyl alcohol involves the 8-5' radical coupling of two coniferyl alcohol units.[6]

Step 2: Reduction of Dihydrodehydrodiconiferyl Alcohol to this compound

This reduction can be achieved through catalytic hydrogenation. A general procedure would involve:

-

Dissolving the Substrate: Dihydrodehydrodiconiferyl alcohol is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

-

Adding the Catalyst: A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (Adam's catalyst), is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon or a Parr hydrogenator.

-

Monitoring the Reaction: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound is then purified using column chromatography on silica (B1680970) gel.

Note: The specific reaction conditions (temperature, pressure, reaction time, and catalyst loading) would need to be optimized for this particular substrate.

Isolation from Natural Sources

This compound can be isolated from the hydrogenolysis product of protolignin.[6][7] A general workflow for the isolation of lignans from plant material is as follows:

Figure 2. General workflow for the isolation of lignans from natural sources.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are limited in the current scientific literature. However, significant research has been conducted on its immediate precursors, dehydrodiconiferyl alcohol and dihydrodehydrodiconiferyl alcohol, providing valuable insights into the potential bioactivities of this class of compounds.

Anti-Adipogenic and Anti-Lipogenic Effects of Dehydrodiconiferyl Alcohol

Dehydrodiconiferyl alcohol (DHCA), isolated from Cucurbita moschata, has demonstrated potent anti-adipogenic and anti-lipogenic activities.[7] In 3T3-L1 preadipocytes, DHCA was found to:

-

Inhibit mitotic clonal expansion, a critical early event in adipogenesis.

-

Suppress the DNA binding activity of the transcription factor C/EBPβ.

-

Inhibit the expression of key regulators of lipogenesis.

These findings suggest that DHCA may have potential as an anti-obesity therapeutic agent.

Anti-Inflammatory and Anti-Adhesion Effects of Dehydrodiconiferyl Alcohol

Dehydrodiconiferyl alcohol has also been shown to suppress the adhesion of monocytes to endothelial cells, a key process in the development of atherosclerosis.[8] The proposed mechanism involves the attenuation of the JNK (c-Jun N-terminal kinase) signaling pathway.

Signaling Pathway of Dehydrodiconiferyl Alcohol in Endothelial Cells:

Figure 3. Dehydrodiconiferyl alcohol inhibits monocyte adhesion by suppressing the JNK pathway.

Anti-Inflammatory and Anti-Migration Effects of a Dehydrodiconiferyl Alcohol Derivative

A derivative, (7R,8S)-9-Acetyl-dehydrodiconiferyl alcohol (ADDA), has been shown to possess anti-inflammatory and anti-migration properties in lipopolysaccharide (LPS)-stimulated macrophages.[9] The mechanism of action involves:

-

Inhibition of the expression of inflammatory mediators such as COX-2 and iNOS.

-

Suppression of NF-κB activation.

-

Modulation of the iNOS/Src/FAK signaling axis.

Signaling Pathway of (7R,8S)-9-Acetyl-dehydrodiconiferyl Alcohol in Macrophages:

Figure 4. ADDA inhibits inflammation and migration via NF-κB and Src/FAK pathways.

Conclusion

This compound is a lignan with potential for further scientific investigation. While direct experimental data on its physical properties and biological activities are currently limited, information on its precursors provides a strong foundation for future research. The synthetic and isolation methodologies outlined in this guide offer a starting point for obtaining this compound for further study. The promising anti-inflammatory, anti-adipogenic, and anti-adhesion properties of related lignans suggest that this compound may also possess significant therapeutic potential, warranting further exploration of its pharmacological effects and underlying mechanisms of action. This technical guide serves as a consolidated resource to facilitate and encourage such future research endeavors.

References

- 1. Dihydrodehydroconiferyl alcohol, (7R,8S)-(-)- | C20H24O6 | CID 5274623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. impact.ornl.gov [impact.ornl.gov]

- 9. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]

Spectroscopic Profiling of Tetrahydrodehydrodiconiferyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data expected for Tetrahydrodehydrodiconiferyl alcohol, a lignan (B3055560) with potential applications in drug development. Due to the limited availability of specific experimental spectra for this compound in public databases, this document focuses on the theoretical spectroscopic characteristics based on its chemical structure, alongside detailed experimental protocols for acquiring such data.

Introduction

This compound, with the molecular formula C₂₀H₂₆O₆, belongs to the lignan class of polyphenols. Lignans are of significant interest in medicinal chemistry due to their diverse biological activities. The structural elucidation and purity assessment of such compounds are critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the expected spectroscopic data for this compound and provides standardized protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These values are predicted based on the known spectroscopic behavior of similar phenolic compounds and the specific functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.5 - 7.0 | m | 6H | Aromatic protons |

| 3.8 - 3.9 | s | 6H | Methoxy protons (-OCH₃) |

| 3.4 - 3.7 | m | 4H | Methylene protons adjacent to hydroxyl groups (-CH₂-OH) |

| 2.5 - 2.8 | m | 4H | Benzylic protons |

| 1.8 - 2.2 | m | 2H | Methine protons |

| 4.5 - 5.5 | br s | 4H | Hydroxyl protons (-OH), exchangeable with D₂O |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 145 - 150 | Quaternary | Aromatic carbons attached to oxygen |

| 130 - 140 | Quaternary | Aromatic carbons at substitution points |

| 110 - 125 | Tertiary | Aromatic CH |

| 55 - 60 | Primary | Methoxy carbons (-OCH₃) |

| 60 - 65 | Primary | Methylene carbons adjacent to hydroxyl groups (-CH₂-OH) |

| 30 - 45 | Secondary/Tertiary | Aliphatic carbons (benzylic and methine) |

Infrared (IR) Spectroscopy

IR Absorption Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200 - 3500 | Strong, Broad | O-H stretch (phenolic and alcoholic) |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| 1600 - 1620, 1500 - 1520 | Medium-Strong | C=C stretch (aromatic ring) |

| 1260 - 1280 | Strong | C-O stretch (aryl ether) |

| 1030 - 1150 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

MS Fragmentation Data (Predicted)

| m/z Ratio | Relative Intensity | Proposed Fragment |

| 362.17 | Moderate | [M]+ (Molecular Ion) |

| 344.16 | High | [M - H₂O]+ |

| 331.15 | Moderate | [M - CH₂OH]+ |

| 151.07 | High | Guaiacyl-containing fragment |

| 137.06 | High | Guaiacylmethyl cation |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a lignan like this compound.

NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a spectrometer operating at a frequency of 400 MHz or higher.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum on the same instrument.

-

Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the dry sample (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. Identify characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive or negative ion mode.

-

For fragmentation studies (MS/MS), select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the spectroscopic analysis of a natural product.

Conclusion

The Discovery and History of Tetrahydrodehydrodiconiferyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrodehydrodiconiferyl alcohol (TDDC), a lignan (B3055560) of significant interest, has emerged from the intricate field of lignin (B12514952) chemistry. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to TDDC. Its origins are deeply rooted in the study of lignin hydrogenolysis, a process aimed at depolymerizing the complex lignin polymer into valuable smaller molecules. TDDC is now understood to be a key reduction product of dihydrodehydrodiconiferyl alcohol (DDDC), a reaction catalyzed by the enzyme phenylcoumaran benzylic ether reductase (PCBER). This guide will detail the isolation and synthesis of TDDC, present its known biological activities with available quantitative data, and explore the associated signaling pathways.

Discovery and History

The discovery of this compound is intrinsically linked to the broader history of lignin research. Lignin, a complex aromatic polymer, is a major component of plant biomass. For decades, researchers have explored methods to break down lignin into its constituent monomers, a process known as hydrogenolysis, to produce valuable chemicals and biofuels.

Early investigations into the products of lignin hydrogenolysis in the mid-20th century led to the identification of various phenylpropanoid monomers. While a singular "discovery" paper for TDDC is not readily apparent in the historical literature, its identification emerged from the systematic characterization of these complex reaction mixtures. It was through the detailed analysis of the products derived from the hydrogenolysis of protolignin that TDDC was first isolated and its structure elucidated.

A pivotal advancement in understanding the origin of TDDC came with the characterization of the enzyme phenylcoumaran benzylic ether reductase (PCBER) . This enzyme was found to catalyze the reduction of the benzylic ether bond in phenylcoumaran structures, such as dihydrodehydrodiconiferyl alcohol (DDDC), to yield TDDC. This enzymatic conversion highlighted a key step in lignan metabolism within plants.

Key Milestones:

-

Mid-20th Century: Foundational research on lignin hydrogenolysis lays the groundwork for identifying various depolymerization products.

-

Late 20th Century: Advances in analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enable the precise identification of complex molecules like TDDC from plant extracts and lignin degradation products.

-

Early 21st Century: The discovery and characterization of phenylcoumaran benzylic ether reductase (PCBER) clarifies the biosynthetic origin of TDDC as a reduction product of DDDC.

-

Ongoing Research: Current studies focus on the isolation of TDDC from various plant sources, its potential biological activities, and its synthesis for further pharmacological investigation.

Chemical Structure and Properties

This compound is a lignan, a class of phenylpropanoid dimers. Its chemical structure is characterized by a dihydrobenzofuran ring system.

Chemical Formula: C₂₀H₂₆O₆

Molecular Weight: 362.42 g/mol

(Structure can be visualized in chemical drawing software based on IUPAC name: 2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-5-(3-hydroxypropyl)-2,3-dihydrobenzofuran)

Experimental Protocols

Isolation of this compound from Plant Material

TDDC has been isolated from various plant sources, including the twigs of Aleurites fordii and the leaves of Vaccinium bracteatum. The general protocol for its isolation involves the following steps:

Experimental Workflow: Isolation from Plant Material

Caption: General workflow for the isolation of TDDC from plant sources.

Detailed Methodology:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, typically methanol (B129727), at room temperature for an extended period. The extraction is usually repeated multiple times to ensure complete recovery.

-

Solvent Partitioning: The crude methanol extract is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step fractionates the extract based on the polarity of the constituent compounds. TDDC is typically found in the more polar fractions (e.g., ethyl acetate or n-butanol).

-

Column Chromatography: The bioactive fraction is subjected to column chromatography over stationary phases like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the compounds based on their affinity for the stationary phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing TDDC are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated TDDC is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of this compound

The chemical synthesis of TDDC typically involves the reduction of its precursor, dihydrodehydrodiconiferyl alcohol (DDDC).

Experimental Workflow: Synthesis of TDDC

Caption: Synthetic route to TDDC via reduction of DDDC.

Detailed Methodology:

-

Starting Material: Dihydrodehydrodiconiferyl alcohol (DDDC) is either synthesized or isolated from natural sources.

-

Catalytic Hydrogenation: DDDC is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and subjected to catalytic hydrogenation. A palladium on carbon (Pd/C) catalyst is commonly used under a hydrogen atmosphere. The reaction is typically carried out at room temperature and atmospheric or slightly elevated pressure.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford pure TDDC.

Biological Activities and Quantitative Data

Research into the biological activities of TDDC is ongoing, with several studies highlighting its potential therapeutic effects. The biological activities of its precursor, dehydrodiconiferyl alcohol (DHCA), have been more extensively studied and provide context for the potential actions of TDDC.

Table 1: Summary of Reported Biological Activities and Quantitative Data

| Biological Activity | Compound | Model System | Key Findings | Quantitative Data (IC₅₀, etc.) |

| Antioxidant Activity | TDDC | DPPH radical scavenging assay | Exhibited antioxidant properties. | Data not consistently reported. |

| Anti-inflammatory Activity | Dehydrodiconiferyl alcohol (DHCA) | LPS-stimulated RAW 264.7 macrophages | Inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6). | IC₅₀ for NO inhibition: ~20 µM |

| Anti-inflammatory Activity | (7R,8S)-9-Acetyl-dehydrodiconiferyl alcohol (ADDA) | LPS-stimulated macrophages | Inhibited COX-2 and iNOS expression. | 12.5-50 µM concentrations showed significant inhibition. |

| Bone Protective Effects | Lignan-rich fraction containing TDDC | Ovariectomized rat model | Alleviated bone loss. | Data presented as changes in bone mineral density. |

Signaling Pathways

The biological effects of lignans, including TDDC and its precursors, are often mediated through their interaction with key cellular signaling pathways. The anti-inflammatory effects, in particular, have been linked to the modulation of the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Studies on dehydrodiconiferyl alcohol (DHCA) have shown that it can inhibit the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS). This inhibition prevents the transcription of pro-inflammatory genes, such as those encoding for TNF-α, IL-6, and iNOS.

Diagram: Inhibition of NF-κB Pathway by DHCA

Caption: DHCA inhibits LPS-induced inflammation by blocking IKK activation and subsequent NF-κB nuclear translocation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation. Some studies on dehydrodiconiferyl alcohol derivatives have indicated their ability to suppress the phosphorylation of key MAPK proteins, such as JNK (c-Jun N-terminal kinase), which can in turn affect downstream inflammatory responses.

Future Directions

The study of this compound is a promising area of research. Future investigations should focus on:

-

Definitive Biological Activity Profiling: Comprehensive screening of TDDC for a wider range of biological activities, including anti-cancer, neuroprotective, and cardioprotective effects.

-

Mechanism of Action Studies: Detailed elucidation of the specific molecular targets and signaling pathways modulated by TDDC.

-

Pharmacokinetic and Pharmacodynamic Studies: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of TDDC to assess its potential as a therapeutic agent.

-

Optimization of Synthesis: Development of more efficient and scalable synthetic routes to produce TDDC for extensive preclinical and clinical studies.

Conclusion

This compound, a lignan originating from the complex chemistry of lignin, represents a molecule of growing interest for its potential biological activities. Its discovery and history are intertwined with the scientific endeavor to understand and utilize plant biomass. While research is still in its early stages, the available data on TDDC and its precursors suggest a promising future for this natural product in the fields of pharmacology and drug development. This technical guide provides a foundational understanding for researchers poised to further explore the therapeutic potential of this intriguing molecule.

Potential Biological Activities of Tetrahydrodehydrodiconiferyl Alcohol: A Technical Guide for Researchers

Disclaimer: This technical guide summarizes the potential biological activities of Tetrahydrodehydrodiconiferyl alcohol (TDDC). It is important to note that direct experimental data on the biological effects of TDDC is limited. The information presented herein is largely inferred from studies on its structural precursors, dehydrodiconiferyl alcohol (DDC) and dihydrodehydrodiconiferyl alcohol (DDDC). This guide is intended for researchers, scientists, and drug development professionals to provide a foundation for future investigation into the therapeutic potential of TDDC.

Introduction to this compound (TDDC)

This compound (TDDC) is a lignan, a class of naturally occurring phenolic compounds. Structurally, it is a reduced derivative of dehydrodiconiferyl alcohol and dihydrodehydrodiconiferyl alcohol. Lignans (B1203133) are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Given its structural similarity to more extensively studied lignans, TDDC is a promising candidate for therapeutic development. This guide will explore the potential biological activities of TDDC based on the known effects of its precursors.

Potential Biological Activities Inferred from Precursor Compounds

The biological activities of dehydrodiconiferyl alcohol (DDC) and its derivatives have been investigated in several preclinical studies. These studies provide a strong basis for hypothesizing the potential therapeutic effects of TDDC.

Anti-inflammatory Activity

Dehydrodiconiferyl alcohol and its acetylated derivative have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. These effects are primarily attributed to the modulation of key inflammatory signaling pathways.

Key Findings:

-

Inhibition of Inflammatory Mediators: Dehydrodiconiferyl alcohol has been shown to inhibit the production of nitric oxide (NO) and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This is accompanied by a downregulation of inducible nitric oxide synthase (iNOS) expression.[1]

-

Wound Healing: Topical administration of dehydrodiconiferyl alcohol has been found to accelerate wound healing in mice by promoting epithelial cell proliferation, enhancing collagen formation, and reducing the infiltration of inflammatory cells.[1]

-

Suppression of Adhesion Molecules: Dehydrodiconiferyl alcohol and dihydrodehydrodiconiferyl alcohol have been shown to suppress the adhesion of monocytes to human umbilical vein endothelial cells (HUVECs) activated by LPS or advanced glycation end products (AGEs). This effect is mediated by the inhibition of vascular cell adhesion molecule 1 (VCAM-1) expression.

| Compound | Assay | Cell Line/Model | Endpoint | Result | Reference |

| (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol | Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | Inhibition | Concentration-dependent inhibition (12.5-50 µM) | [2] |

| (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol | COX-2 Expression | LPS-stimulated RAW 264.7 macrophages | Inhibition | Concentration-dependent inhibition (12.5-50 µM) | [2] |

| (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol | iNOS Expression | LPS-stimulated RAW 264.7 macrophages | Inhibition | Concentration-dependent inhibition (12.5-50 µM) | [2] |

Anticancer Activity

A derivative of dehydrodiconiferyl alcohol has shown cytotoxic effects against human ovarian cancer cells, suggesting potential anticancer applications for related lignans like TDDC.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| (7R,8S)-Dehydrodiconiferyl alcohol | SKOV-3 (human ovarian cancer) | Cytotoxicity Assay | IC50 | 48.86 ± 9.11 μM | [3] |

Signaling Pathways Potentially Modulated by TDDC

Based on the mechanisms of action identified for its precursors, TDDC may exert its biological effects through the modulation of the following signaling pathways:

NF-κB Signaling Pathway

Dehydrodiconiferyl alcohol has been shown to inactivate the NF-κB pathway in macrophages.[1] This is achieved by upregulating the expression of phosphorylated IκBα (p-IκBα), which prevents the nuclear translocation of NF-κB.[1] The inhibition of the NF-κB pathway is a key mechanism underlying the anti-inflammatory effects of many natural compounds.

JNK Signaling Pathway

Dehydrodiconiferyl alcohol has also been found to suppress the JNK signaling pathway in endothelial cells.[4] The attenuation of the JNK pathway contributes to the inhibition of VCAM-1 expression, thereby reducing monocyte adhesion.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the precursor compounds of TDDC. These protocols can serve as a template for the investigation of TDDC.

In Vivo Wound Healing Assay

Protocol:

-

Animal Model: Utilize adult male C57BL/6 mice, 8-10 weeks old.

-

Anesthesia: Anesthetize mice using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

-

Wound Creation: Shave the dorsal surface and create two full-thickness excisional wounds (e.g., 6 mm diameter) on each side of the midline using a sterile biopsy punch.

-

Treatment: Apply a defined amount (e.g., 20 µL) of the test compound (TDDC) in a suitable vehicle (e.g., propylene (B89431) glycol) or vehicle alone to the wounds daily.

-

Monitoring: Photograph the wounds daily and measure the wound area using image analysis software.

-

Tissue Harvest: Euthanize mice at specific time points (e.g., days 3, 7, and 14) and harvest the entire wound, including a 2-3 mm margin of surrounding healthy skin.

-

Analysis:

-

Histology: Fix a portion of the tissue in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess re-epithelialization, granulation tissue formation, and collagen deposition.

-

Immunohistochemistry: Use specific antibodies to detect markers of inflammation (e.g., F4/80 for macrophages), angiogenesis (e.g., CD31), and cell proliferation (e.g., Ki-67).

-

Western Blot and RT-qPCR: Homogenize the remaining tissue to extract protein and RNA for analysis of key inflammatory and healing-related genes and proteins.

-

In Vitro Anti-inflammatory Assays

Cell Culture:

-

Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

Nitric Oxide (NO) Production Assay:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of TDDC for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent. A standard curve using sodium nitrite should be prepared to quantify the results.

Western Blot Analysis for NF-κB Pathway Proteins:

-

Seed RAW 264.7 cells in 6-well plates.

-

Pre-treat with TDDC and stimulate with LPS as described above.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against p-IκBα, IκBα, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Anticancer Assay

Cell Culture:

-

Culture SKOV-3 human ovarian cancer cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.

MTT Cytotoxicity Assay:

-

Seed SKOV-3 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of TDDC for 48 or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Conclusion and Future Directions

The available scientific literature on the biological activities of dehydrodiconiferyl alcohol and its derivatives strongly suggests that this compound holds significant potential as a therapeutic agent, particularly in the areas of anti-inflammatory and anticancer applications. The inferred mechanisms of action, involving the modulation of the NF-κB and JNK signaling pathways, provide a solid foundation for further investigation.

However, it is imperative to conduct direct experimental studies on TDDC to validate these potential activities and to fully elucidate its pharmacological profile. Future research should focus on:

-

In vitro screening: A comprehensive evaluation of the anti-inflammatory, antioxidant, and cytotoxic activities of TDDC across a panel of relevant cell lines.

-

Mechanism of action studies: Detailed investigation into the molecular targets and signaling pathways modulated by TDDC.

-

In vivo efficacy studies: Assessment of the therapeutic potential of TDDC in animal models of inflammatory diseases and cancer.

-

Pharmacokinetic and toxicological profiling: Determination of the absorption, distribution, metabolism, excretion, and safety profile of TDDC.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound.

References

- 1. Protocol for Cutaneous Wound Healing Assay in a Murine Model | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. Video: Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]

- 4. Selective mediation of ovarian cancer SKOV3 cells death by pristine carbon quantum dots/Cu2O composite through targeting matrix metalloproteinases, angiogenic cytokines and cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

Tetrahydrodehydrodiconiferyl Alcohol and its Precursors: A Technical Guide to their Role as Plant Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Tetrahydrodehydrodiconiferyl alcohol and its more extensively studied precursors, dehydrodiconiferyl alcohol and dihydrodehydrodiconiferyl alcohol. While research specifically on this compound is limited, this document explores the biosynthesis, biological activities, and mechanisms of action of its parent compounds, which are significant lignans (B1203133) with notable pharmacological potential. This guide includes a summary of quantitative biological data, detailed experimental protocols for extraction and analysis, and diagrams of key biochemical pathways to serve as a comprehensive resource for researchers in phytochemistry, pharmacology, and drug discovery.

Introduction

Lignans are a large class of polyphenolic compounds found in plants, formed by the dimerization of two phenylpropanoid units. Among these, dehydrodiconiferyl alcohol and its derivatives are of significant interest due to their diverse biological activities. This compound (TDDC) is a reduction product of dihydrodehydrodiconiferyl alcohol.[1][2] While TDDC itself is not extensively studied, its precursors, dehydrodiconiferyl alcohol (DHCA) and dihydrodehydrodiconiferyl alcohol (DDHCA), are well-characterized plant metabolites with established roles in plant defense and significant pharmacological effects in preclinical studies.

This guide will focus on the available scientific literature for DHCA and DDHCA as a basis for understanding the potential roles and activities of their derivative, TDDC.

Biosynthesis of Dehydrodiconiferyl Alcohol and its Derivatives

The biosynthesis of dehydrodiconiferyl alcohol glucosides originates from coniferyl alcohol.[3][4] This process is closely associated with the general lignan (B3055560) biosynthetic pathway.[5] The initial and critical step involves the oxidative coupling of two coniferyl alcohol molecules, a reaction mediated by peroxidases and directed by dirigent proteins to form pinoresinol.[5][6] Subsequent enzymatic reductions and modifications lead to the formation of various lignans, including dehydrodiconiferyl alcohol.

The biosynthesis of dehydrodiconiferyl alcohol glucosides from coniferyl alcohol involves a two-step process: the dimerization of coniferyl alcohol by a soluble intracellular peroxidase, followed by glycosylation.[3][4] Dihydrodehydrodiconiferyl alcohol is formed via an 8-5' radical coupling of coniferyl alcohol.[7] this compound is subsequently produced by the reduction of dihydrodehydrodiconiferyl alcohol, a reaction catalyzed by phenylcoumaran benzylic ether reductase.[1]

Biological Activities and Pharmacological Potential

Dehydrodiconiferyl alcohol and its derivatives have demonstrated a range of biological activities, including anti-inflammatory, wound healing, and antifungal properties.

Anti-inflammatory Activity

Dehydrodiconiferyl alcohol (DHCA) has been shown to possess significant anti-inflammatory properties.[8][9] Studies have indicated that DHCA can accelerate wound healing by inactivating NF-κB pathways in macrophages.[9] A derivative, (7R, 8S)-9-Acetyl-dehydrodiconiferyl alcohol (ADDA), isolated from Clematis armandii, was found to inhibit the expression of inflammatory mediators such as COX-2 and iNOS in lipopolysaccharide (LPS)-stimulated macrophages.[10] This inhibition is associated with the suppression of Akt and JNK phosphorylation and NF-κB activation.[10]

Antifungal Activity

A glucoside of dihydrodehydrodiconiferyl alcohol, specifically dihydrodehydro-diconiferyl alcohol 9'-O-β-D-glucoside (DDDC9G), has been reported to have potent antifungal activities against various fungal strains with minimal hemolytic effects.[11] The proposed mechanism of action involves the perturbation and depolarization of the fungal plasma membrane, leading to the formation of pores.[11]

Other Activities

Dehydrodiconiferyl alcohol also acts as an estrogen receptor agonist and can promote BMP-2-induced osteoblastogenesis.[8]

Mechanism of Action: The NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of dehydrodiconiferyl alcohol involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12][13]

Dehydrodiconiferyl alcohol has been shown to suppress the nuclear translocation of NF-κB and upregulate the expression of phosphorylated IκBα, thereby inhibiting the inflammatory cascade.[9]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of dehydrodiconiferyl alcohol and its derivatives.

Table 1: Anti-inflammatory Activity

| Compound | Assay | Cell Line/Model | Concentration/Dosage | Effect | Reference |

| (7R, 8S)-9-Acetyl-dehydrodiconiferyl alcohol (ADDA) | COX-2, iNOS, and NO expression | LPS-stimulated macrophages | 12.5-50 µM | Concentration-dependent inhibition | [10] |

| Dehydrodiconiferyl alcohol (DHCA) | NO and IL-1β production | LPS-induced RAW 264.7 cells | Not specified | Inhibition | [9] |

Table 2: Antifungal Activity

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Dihydrodehydro-diconiferyl alcohol 9'-O-β-D-glucoside (DDDC9G) | Candida albicans | Not specified, but described as potent | [11] |

| Dihydrodehydro-diconiferyl alcohol 9'-O-β-D-glucoside (DDDC9G) | Various other fungal strains | Potent activity reported | [11] |

Note: Specific MIC values for DDDC9G were not provided in the abstract, but the study indicated potent activity.

Experimental Protocols

Extraction and Isolation of Lignans from Silybum marianum (Milk Thistle)

Silybum marianum is a known source of lignans, including dehydrodiconiferyl alcohol.[9] The following is a general protocol for the extraction and isolation of flavonolignans, which can be adapted for the isolation of dehydrodiconiferyl alcohol.

Objective: To extract and purify lignans from Silybum marianum seeds.

Materials:

-

Dried milk thistle seeds

-

Ethanol (B145695), Methanol, Acetone, or Ethyl Acetate (for extraction)

-

n-hexane (for defatting, optional)

-

High-Performance Liquid Chromatography (HPLC) system

-

Solid-Phase Extraction (SPE) cartridges (e.g., PRiME)[14]

-

Rotary evaporator

-

Filter paper (0.45 µm)

Procedure:

-

Sample Preparation: Pulverize dried milk thistle seeds to a fine powder.

-

Extraction:

-

Method A: Reflux Extraction [15]

-

Reflux approximately 1.0 g of the powdered seeds with 100 mL of ethanol for 1 hour.

-

Filter the extract. Repeat the extraction on the residue.

-

Combine the filtrates.

-

-

Method B: Pressurized Liquid Extraction (PLE) [16]

-

This method can shorten the extraction time significantly and may not require a separate defatting step.

-

Optimize PLE parameters (solvent, temperature, pressure) for maximal yield.

-

-

-

Purification (Optional but Recommended):

-

Defatting: For traditional methods, a pre-extraction with n-hexane for several hours can be performed to remove lipids.[16]

-

Solid-Phase Extraction (SPE): A PRiME pass-through cleanup procedure can be used for purification.[14]

-

Dilute the crude extract with an appropriate solvent (e.g., 95% acetonitrile).

-

Load the diluted extract onto the SPE cartridge.

-

Collect the eluate containing the purified lignans.

-

-

-

Analysis and Isolation:

-

Filter the purified extract through a 0.45 µm filter.

-

Analyze the composition of the extract using High-Performance Liquid Chromatography (HPLC).[15]

-

Further purification of individual compounds can be achieved using preparative HPLC.

-

In Vitro Anti-inflammatory Assay

Objective: To evaluate the anti-inflammatory activity of a test compound by measuring its effect on nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test compound (e.g., Dehydrodiconiferyl alcohol) dissolved in DMSO

-

Griess Reagent

-

96-well cell culture plates

-

Cell counter or hemocytometer

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).

-

-

Nitrite (B80452) Measurement (as an indicator of NO production):

-

After the incubation period, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage of inhibition of NO production by the test compound compared to the LPS-only control.

-

Conclusion and Future Directions

This compound is a plant metabolite derived from the reduction of dihydrodehydrodiconiferyl alcohol. While direct research on its biological activities is currently limited, the extensive studies on its precursors, dehydrodiconiferyl alcohol and dihydrodehydrodiconiferyl alcohol, reveal a class of lignans with significant anti-inflammatory and antifungal properties. The modulation of the NF-κB signaling pathway appears to be a key mechanism for their anti-inflammatory effects.

Future research should focus on the isolation and characterization of this compound from various plant sources to enable a thorough investigation of its bioactivities. Comparative studies with its precursors would elucidate the structure-activity relationships and the impact of the reduction of the dihydrofuran ring on its pharmacological profile. Such research could unlock the potential of this and related lignans for the development of novel therapeutic agents.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of dehydrodiconiferyl alcohol glucosides: implications for the control of tobacco cell growth [agris.fao.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Dehydrodiconiferyl alcohol from Silybum marianum (L.) Gaertn accelerates wound healing via inactivating NF-κB pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol inhibits inflammation and migration in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antifungal property of dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside and its pore-forming action in plasma membrane of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 13. NF-κB - Wikipedia [en.wikipedia.org]

- 14. PRiME pass-through purification of lignans in Silybum marianum and UPLC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Navigating the Unexplored Territory of Tetrahydrodehydrodiconiferyl Alcohol: A Proposed Framework for Preliminary In-Vitro Investigation

Disclaimer: As of December 2025, a comprehensive review of published scientific literature reveals a notable absence of preliminary in-vitro studies specifically focused on Tetrahydrodehydrodiconiferyl alcohol. This technical guide, therefore, serves as a proactive research framework for scientists, researchers, and drug development professionals. By leveraging data and methodologies from studies on structurally analogous lignans (B1203133), such as Dehydrodiconiferyl alcohol and Dihydrodehydrodiconiferyl alcohol, this document outlines a robust strategy for the initial in-vitro evaluation of this compound, focusing on its potential antioxidant, anti-inflammatory, and cytotoxic activities.

Proposed Areas for In-Vitro Investigation

Based on the known biological activities of related lignan (B3055560) compounds, the following areas are proposed for the initial in-vitro screening of this compound:

-

Antioxidant Activity: Lignans are well-regarded for their antioxidant properties.[1] It is hypothesized that this compound will exhibit radical scavenging and protective effects against oxidative stress.

-

Anti-inflammatory Effects: Many lignans demonstrate potent anti-inflammatory capabilities, often through the modulation of key signaling pathways.[1][2] Investigating the effect of this compound on inflammatory markers in relevant cell models is a logical starting point.

-

Cytotoxic Activity: The potential for lignans to exhibit cytotoxic effects against cancer cell lines has been an area of active research.[3] Screening this compound for such activity is a crucial step in determining its therapeutic potential.

Hypothetical Quantitative Data Summary

The following tables are presented as templates for organizing and presenting the quantitative data that would be generated from the proposed in-vitro studies.

Table 1: Antioxidant Activity of this compound

| Assay Type | Endpoint | This compound (IC₅₀/EC₅₀ in µM) | Positive Control (e.g., Trolox) |

| DPPH Radical Scavenging | IC₅₀ (µM) | Data to be determined | Insert Value |

| ABTS Radical Scavenging | IC₅₀ (µM) | Data to be determined | Insert Value |

| Cellular Antioxidant Assay | EC₅₀ (µM) | Data to be determined | Insert Value |

| Hydroxyl Radical Scavenging | IC₅₀ (µM) | Data to be determined | Insert Value |

Table 2: Anti-inflammatory Effects of this compound on LPS-stimulated Macrophages

| Parameter | Concentration of THDDC (µM) | Result (% Inhibition or Fold Change) | Positive Control (e.g., Dexamethasone) |

| Nitric Oxide (NO) Production | 10 | Data to be determined | Insert Value |

| 25 | Data to be determined | Insert Value | |

| 50 | Data to be determined | Insert Value | |

| Pro-inflammatory Cytokine (TNF-α) | 25 | Data to be determined | Insert Value |

| Pro-inflammatory Cytokine (IL-6) | 25 | Data to be determined | Insert Value |

| COX-2 Protein Expression | 25 | Data to be determined | Insert Value |

| iNOS Protein Expression | 25 | Data to be determined | Insert Value |

Table 3: Cytotoxic Activity of this compound

| Human Cancer Cell Line | IC₅₀ (µM) after 48h Exposure | Positive Control (e.g., Doxorubicin) |

| MCF-7 (Breast) | Data to be determined | Insert Value |

| A549 (Lung) | Data to be determined | Insert Value |

| HCT116 (Colon) | Data to be determined | Insert Value |

| HeLa (Cervical) | Data to be determined | Insert Value |

Proposed Experimental Protocols

The following are detailed, hypothetical protocols for the key experiments proposed in this guide.

DPPH Radical Scavenging Assay

-

Objective: To assess the free radical scavenging activity of this compound.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Create a series of dilutions of the compound.

-

In a 96-well plate, add a fixed volume of a freshly prepared DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) to each well.

-

Add the different concentrations of this compound to the wells. Include a positive control (e.g., Trolox or Ascorbic Acid) and a blank (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity and determine the IC₅₀ value.

-

Anti-inflammatory Assay in RAW 264.7 Macrophages

-

Objective: To evaluate the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.

-

Methodology:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.

-

Cytokine Measurement (ELISA): Use the supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.

-

Western Blot for COX-2 and iNOS: Lyse the cells and perform SDS-PAGE and Western blotting to determine the protein expression levels of COX-2 and iNOS.

-

MTT Assay for Cytotoxicity

-

Objective: To determine the cytotoxic effect of this compound on various human cancer cell lines.

-

Methodology:

-

Seed the selected cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to attach.

-

Treat the cells with a range of concentrations of this compound for 48 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Potential Signaling Pathways and Visualizations

Based on studies of related lignans, this compound may exert its anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK/JNK.[1][2]

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

A Review of Tetrahydrodehydrodiconiferyl Alcohol and Related Lignans: A Landscape of Limited Research and Potential Avenues

For Immediate Release